molecular formula C22H21N5O4 B2643296 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706502-11-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2643296
CAS No.: 1706502-11-5
M. Wt: 419.441
InChI Key: JJGHKRSYZDNJEZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:

  • A benzo[d][1,3]dioxole moiety, known for enhancing bioavailability and metabolic stability in CNS-targeting compounds .
  • A 1,2,4-oxadiazole ring linked to a pyrazine group, which contributes to π-π stacking interactions and hydrogen-bonding capabilities.
  • A piperidine ring substituted with a propenone (α,β-unsaturated ketone) chain, a configuration that may influence conformational flexibility and receptor binding.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-21(6-4-15-3-5-18-19(10-15)30-14-29-18)27-9-1-2-16(13-27)11-20-25-22(26-31-20)17-12-23-7-8-24-17/h3-8,10,12,16H,1-2,9,11,13-14H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGHKRSYZDNJEZ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known for their biological activities. The presence of the pyrazinyl and oxadiazole groups further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity associated with derivatives of benzo[d][1,3]dioxole. For instance, compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin have shown promising results in inhibiting tumor cell proliferation.

Key Findings:

  • IC50 Values : In vitro studies reported IC50 values for related compounds indicating strong antiproliferative effects against various cancer cell lines:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
      Compared to doxorubicin (standard drug), which had IC50 values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7 .
  • Mechanisms of Action :
    • EGFR Inhibition : The compound's mechanism includes the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell signaling pathways.
    • Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that benzo[d][1,3]dioxole derivatives can inhibit Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis . This suggests potential applications in developing new antibacterial agents.

Data Summary

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerHepG22.38 µM
AnticancerHCT1161.54 µM
AnticancerMCF74.52 µM
AntimicrobialMurD/MurEInhibition observed

Case Studies

Several studies have focused on the synthesis and evaluation of benzo[d][1,3]dioxole derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their cytotoxicity against cancer cell lines. The findings revealed that modifications to the piperidine ring significantly influenced biological activity .
  • Molecular Docking Studies : Computational studies have shown that the binding affinity of these compounds to target proteins correlates with their biological activity, providing insights into structure-activity relationships (SAR) that guide future drug design .

Scientific Research Applications

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of similar structures exhibit inhibitory effects on bacterial Mur ligases, which are essential for bacterial cell wall synthesis. This suggests potential use as antibacterial agents .

Anticancer Activity

Studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .

Antimalarial Activity

Compounds related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one have been evaluated for their antimalarial properties. In vitro studies have shown significant activity against Plasmodium falciparum, indicating that modifications to the structure can enhance efficacy against malaria .

Case Studies

StudyFindings
Antimicrobial Activity The compound exhibited effective inhibition of MurD and MurE ligases in bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Activity In vitro tests revealed that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating significant potency .
Antimalarial Efficacy In vivo studies demonstrated that derivatives reduced parasitemia levels significantly in infected mice models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic derivatives. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues with Benzo[d][1,3]dioxole Moieties

Compound 1 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

  • Core Structure : Dihydro-pyrazole fused with benzo[d][1,3]dioxole.
  • Key Differences: Lacks the oxadiazole-pyrazine and propenone-piperidine motifs.
  • Activity : Demonstrated anticonvulsant efficacy in murine models, suggesting benzo[d][1,3]dioxole derivatives may enhance blood-brain barrier penetration.

Implications for Target Compound: The presence of benzo[d][1,3]dioxole in both compounds hints at shared pharmacokinetic advantages.

Heterocyclic Hybrids with Oxadiazole/Pyrazine Motifs

Compound 2: [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines

  • Core Structure : Dithiazole fused with pyridine or azine rings.
  • Key Differences : Replaces oxadiazole with dithiazole, which has lower aromatic stability but higher sulfur-mediated reactivity.
  • Synthesis : Relies on cyclocondensation of dithiazolylidenes with amines, a method distinct from oxadiazole formation (typically via nitrile oxide cycloaddition).

Piperidine-Containing Derivatives

Compound 3 : Triazole–Pyrazole Hybrids

  • Core Structure : Piperidine-free; combines triazole and pyrazole rings.
  • Key Differences: The target compound’s piperidine-propenone system introduces a basic nitrogen and α,β-unsaturated ketone, which may facilitate covalent binding or intramolecular hydrogen bonding.

Implications for Target Compound :
Piperidine’s inclusion could improve solubility and mimic tertiary amine motifs seen in neurotransmitters, suggesting possible neuromodulatory applications.

Data Table: Structural and Functional Comparison

Compound Core Structure Heterocycles Present Molecular Weight (g/mol) Potential Activity Reference
Target Compound Propenone-piperidine Oxadiazole, pyrazine, benzo[d][1,3]dioxole ~478.5* Unknown N/A
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydro-pyrazole Benzo[d][1,3]dioxole, pyrazole ~276.3 Anticonvulsant (mice)
[(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines Dithiazole-azine Dithiazole, pyridine/azine ~250–300† Not specified
Triazole–Pyrazole Hybrids Triazole-pyrazole Triazole, pyrazole ~200–250† Antimicrobial (hypothesized)

*Estimated via fragment-based calculation.
†Approximate range based on analogous structures.

Key Research Findings and Gaps

  • Its propenone-piperidine system may adopt a planar conformation favorable for π-stacking, akin to chalcones.
  • Synthetic Challenges : The oxadiazole-pyrazine linkage likely requires multi-step protocols, contrasting with the one-pot methods for dithiazoles or triazoles .
  • Biological Potential: While benzo[d][1,3]dioxole and oxadiazole motifs are associated with CNS and antimicrobial activities, respectively, the target compound’s polypharmacology remains unexplored.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Condensation : Formation of the pyrazoline core via hydrazine and propenone intermediates, as described in benzodioxolyl-pyrazole derivatives .
  • Oxadiazole Formation : Cyclization of carbohydrazides with appropriate reagents (e.g., POCl₃) to construct the 1,2,4-oxadiazole ring .
  • Piperidine Functionalization : Alkylation or nucleophilic substitution to introduce the pyrazinyl-oxadiazole-methyl group onto the piperidine ring .
  • Stereoselective Olefination : Use of Wittig or Horner-Wadsworth-Emmons reactions to ensure (Z)-configuration in the prop-2-en-1-one moiety, monitored by NOESY NMR .
  • Key Reagents : Hydrazine derivatives, tert-butyl groups for steric control, and ammonium acetate buffers for pH stabilization during cyclization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 5.93 ppm for benzodioxole OCH₂O) and stereochemistry (e.g., olefinic protons at δ 5.35 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed 480.28 vs. calculated 480.20 for C₂₅H₂₈N₄O₆) .
  • X-ray Crystallography : Single-crystal analysis to resolve piperidine and oxadiazole ring conformations, as demonstrated in structurally related piperazinyl-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., pyrazol-3-yl-methylpiperidine derivatives) to assign ambiguous signals .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen environments in oxadiazole and pyrazine rings via 2D HMBC NMR .
  • Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian) to validate experimental ¹³C NMR assignments for carbonyl groups .
  • Repository Data : Access supplementary spectral datasets from platforms like Chemotion (e.g., DOI:10.14272/HEQYPJIVZWENPL-ZNTNEXAZSA-N) for reference .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the pyrazine ring with pyridyl or triazolyl groups to assess impact on target binding (e.g., anticonvulsant activity in benzodioxolyl-pyrazolines) .
  • Conformational Restriction : Introduce cyclic constraints (e.g., tetrahydroisoquinoline) to the piperidine ring and evaluate pharmacokinetic stability via in vitro metabolic assays .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions between the oxadiazole moiety and biological targets (e.g., GABA receptors) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂/PPh₃) for Suzuki-Miyaura coupling of the pyrazinyl-oxadiazole fragment .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions during piperidine alkylation .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to enhance reaction efficiency in oxadiazole cyclization .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be interpreted?

  • Methodological Answer :
  • Solubility Adjustments : Incorporate PEG-400 or cyclodextrin carriers to improve compound solubility in bioassays, as lipophilic benzodioxole groups may aggregate .
  • Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydrolyzed oxadiazole rings) that alter observed activity .
  • Target Redundancy : Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) to explain unexpected inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.